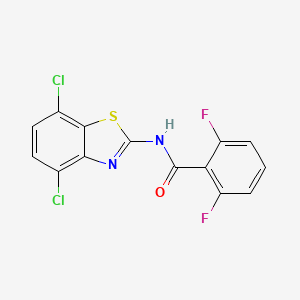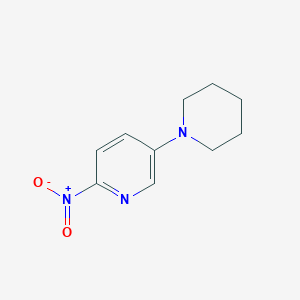
2-Nitro-5-(piperidin-1-yl)pyridine
Vue d'ensemble
Description
2-Nitro-5-(piperidin-1-yl)pyridine is a chemical compound with the linear formula C10H13N3O2 . It has a molecular weight of 207.23 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research .Molecular Structure Analysis
The molecular structure of this compound is based on a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 395.7±27.0 °C and a predicted density of 1.242±0.06 g/cm3 . The compound has a pKa of -0.72±0.24 .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
2-Nitro-5-(piperidin-1-yl)pyridine, due to its structural composition, finds significance in pharmaceuticals, agrochemistry, and material production. Its derivatives, including both pyridine and piperidine rings, are key structural fragments in many natural alkaloids, which possess a broad spectrum of biological activities. These alkaloids are prominent in anticancer, anti-neurological, and other medical activities, making them crucial in drug discovery. Efficient synthesis methods for various pyridine derivatives and piperidine enantiomers are in high demand due to their extensive application in these fields (Ivanova et al., 2021).
Reactivity with Ascorbic Acid
Piperidine and pyrrolidine nitroxyl radicals, which contain unpaired electrons, are widely recognized for their roles as antioxidants, contrast agents, and spin probes. Their reactivity, including that of this compound derivatives, depends on their basic structure. The development of various functional nitroxyl radicals, focusing on stability towards reductants like AsA, has been a significant area of research. This aims to improve the stability and efficiency of these radicals in their various applications (Kinoshita et al., 2009).
Corrosion Inhibition
Studies involving quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives, which may include this compound, can act as corrosion inhibitors for metals like iron. These studies assess the adsorption behaviors and inhibition properties of these derivatives, highlighting their potential in protecting metal surfaces from corrosion (Kaya et al., 2016).
Hydrodenitrogenation
In the field of catalysis, derivatives of this compound are involved in processes like hydrodenitrogenation (HDN). HDN kinetics over specific catalysts have been extensively studied, showing the transformation process of pyridine compounds into useful industrial chemicals. These studies provide insights into the reaction mechanisms and efficiencies of these processes (Raghuveer et al., 2016).
Protonation and Reaction Kinetics
Research into the protonation of substituted pyridine compounds, including those related to this compound, offers insights into their chemical properties and reactivity. These studies help in understanding the interactions between different substituents and their effects on the overall chemical behavior of these compounds (Noto et al., 1991).
Orientations Futures
Piperidines, including 2-Nitro-5-(piperidin-1-yl)pyridine, are a significant focus of current research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Propriétés
IUPAC Name |
2-nitro-5-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-5-4-9(8-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBNHAYIHYUOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

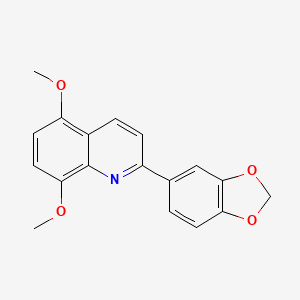
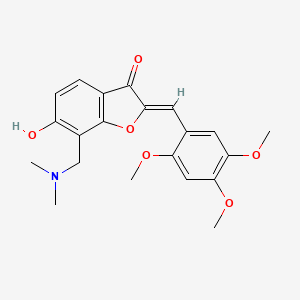
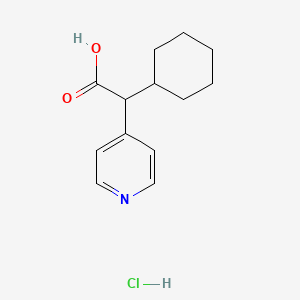
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)
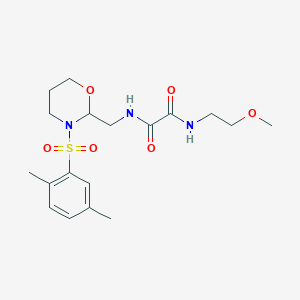
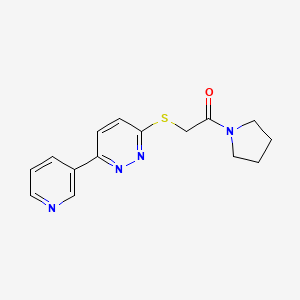
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)
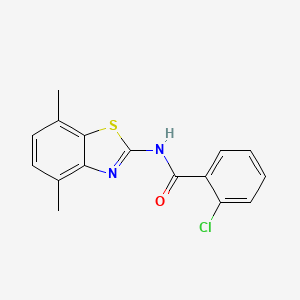
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)

